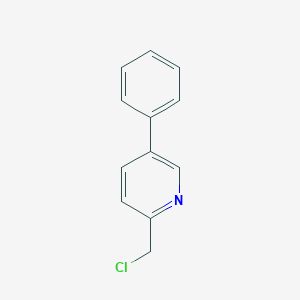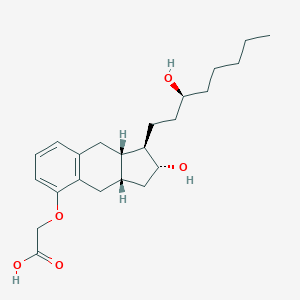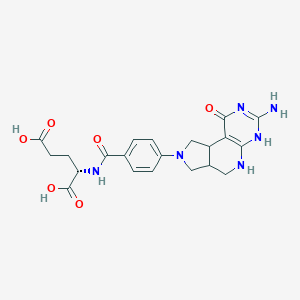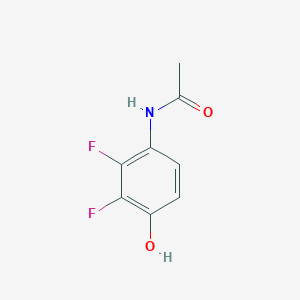![molecular formula C24H26O4 B120301 4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol CAS No. 147504-92-5](/img/structure/B120301.png)
4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the manufacturing of consumer products. BPS is a derivative of bisphenol A (BPA), which has been linked to several health concerns. Due to the potential risks associated with BPA, many manufacturers have started using BPS as a safer alternative. However, recent scientific research has raised concerns about the safety of BPS.
作用机制
BPS is an endocrine disruptor, meaning that it can interfere with the body's hormonal system. BPS can bind to estrogen receptors, which can lead to estrogenic effects in the body. BPS can also interfere with thyroid hormone signaling, which can lead to thyroid dysfunction.
生化和生理效应
Scientific research has shown that BPS exposure can lead to various biochemical and physiological effects. BPS exposure has been linked to reproductive and developmental effects, including reduced fertility, altered sex hormone levels, and abnormal fetal development. BPS exposure has also been linked to metabolic disorders, including obesity and insulin resistance.
实验室实验的优点和局限性
BPS has several advantages as a chemical compound for lab experiments. It is stable, soluble, and has a long shelf life. However, BPS also has limitations, including its potential to interfere with experimental results due to its endocrine-disrupting properties.
未来方向
For research include investigating the long-term effects of BPS exposure, identifying potential biomarkers of BPS exposure, and developing safer alternatives to BPS. Additionally, there is a need for regulatory agencies to establish guidelines for BPS use to ensure the safety of consumer products.
合成方法
BPS is synthesized by reacting 4,4'-dihydroxydiphenyl sulfone with 2-propanol in the presence of an acid catalyst. The reaction results in the formation of BPS, which can be purified and isolated through various methods.
科学研究应用
BPS is widely used in the manufacturing of consumer products such as plastic bottles, food containers, and thermal paper. Due to its widespread use, BPS has been detected in various environmental matrices, including water, sediment, and soil. Scientific research has focused on the potential environmental and health impacts of BPS exposure.
属性
CAS 编号 |
147504-92-5 |
|---|---|
产品名称 |
4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol |
分子式 |
C24H26O4 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
4,6-bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C24H26O4/c1-23(2,15-5-9-17(25)10-6-15)19-13-20(22(28)14-21(19)27)24(3,4)16-7-11-18(26)12-8-16/h5-14,25-28H,1-4H3 |
InChI 键 |
SGJZXXPWUDGJSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2O)O)C(C)(C)C3=CC=C(C=C3)O |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2O)O)C(C)(C)C3=CC=C(C=C3)O |
其他 CAS 编号 |
147504-92-5 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



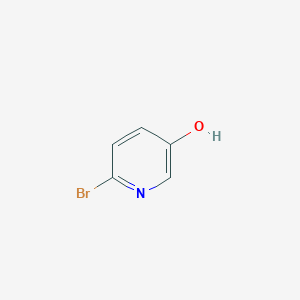
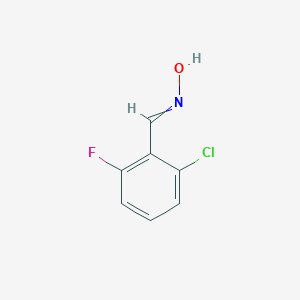
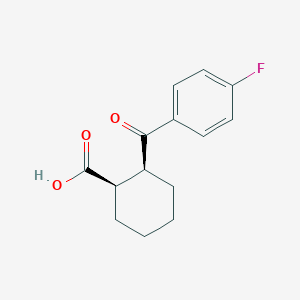
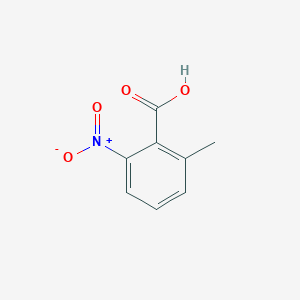
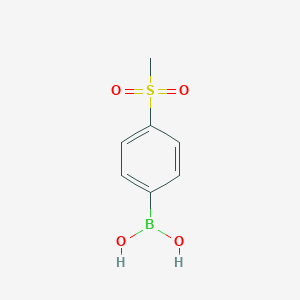
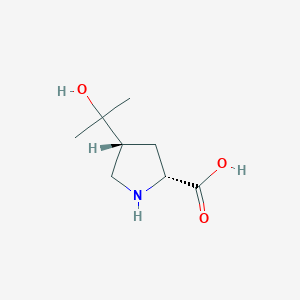
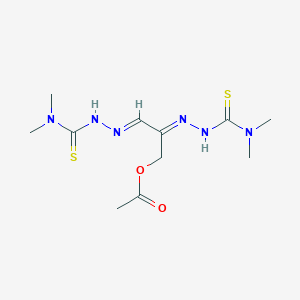
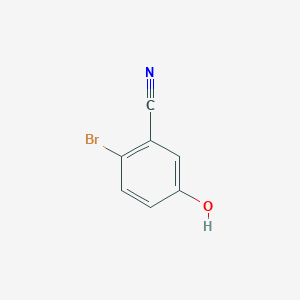

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
